molecular formula C14H19N5S B370763 N,N-dimethyl-N-[4-(3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine

N,N-dimethyl-N-[4-(3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine

Cat. No.: B370763
M. Wt: 289.4g/mol
InChI Key: WUAJUQRBKKWMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-N-[4-(3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold in medicinal chemistry.

Chemical Reactions Analysis

N,N-dimethyl-N-[4-(3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine undergoes various chemical reactions, including:

Scientific Research Applications

N,N-dimethyl-N-[4-(3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-N-[4-(3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its pharmacological effects .

Comparison with Similar Compounds

Similar compounds to N,N-dimethyl-N-[4-(3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine include other triazolothiadiazoles and related heterocyclic compounds such as:

Properties

Molecular Formula

C14H19N5S

Molecular Weight

289.4g/mol

IUPAC Name

N,N-dimethyl-4-(3-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

InChI

InChI=1S/C14H19N5S/c1-4-5-12-15-16-14-19(12)17-13(20-14)10-6-8-11(9-7-10)18(2)3/h6-9,13,17H,4-5H2,1-3H3

InChI Key

WUAJUQRBKKWMFN-UHFFFAOYSA-N

SMILES

CCCC1=NN=C2N1NC(S2)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CCCC1=NN=C2N1NC(S2)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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